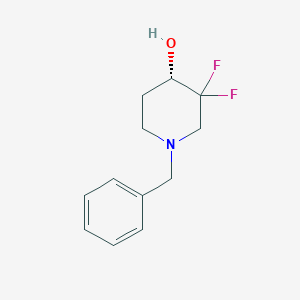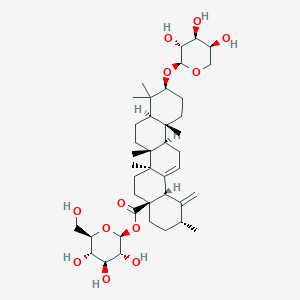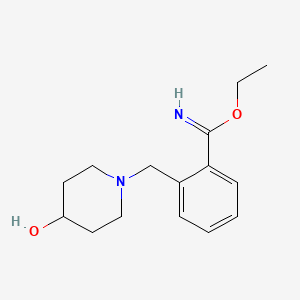![molecular formula C10H9BrO2 B12441841 3-[4-(Bromomethyl)phenyl]prop-2-enoic acid CAS No. 927800-43-9](/img/structure/B12441841.png)
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid, also known as (E)-3-(4-(bromomethyl)phenyl)acrylic acid, is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Bromomethyl)phenyl]prop-2-enoic acid typically involves the bromination of 4-methylphenylprop-2-enoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the double bond in the prop-2-enoic acid moiety can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include saturated carboxylic acids.
Aplicaciones Científicas De Investigación
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[4-(Bromomethyl)phenyl]prop-2-enoic acid involves the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various biological nucleophiles, such as thiol groups in proteins. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-(Chloromethyl)phenyl]prop-2-enoic acid
- 3-[4-(Methyl)phenyl]prop-2-enoic acid
- 3-[4-(Hydroxymethyl)phenyl]prop-2-enoic acid
Uniqueness
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- or methyl-substituted analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies .
Propiedades
Número CAS |
927800-43-9 |
|---|---|
Fórmula molecular |
C10H9BrO2 |
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
3-[4-(bromomethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,7H2,(H,12,13) |
Clave InChI |
WMPJRZQASMKAHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CBr)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B12441763.png)
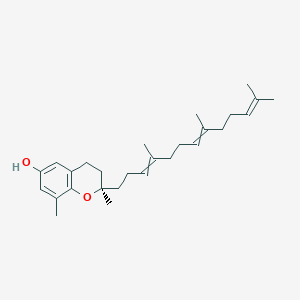


![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12441810.png)
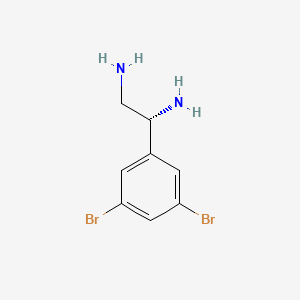
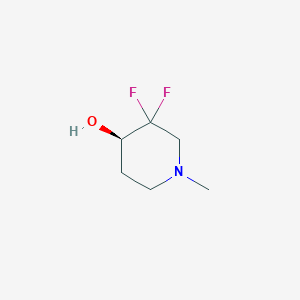
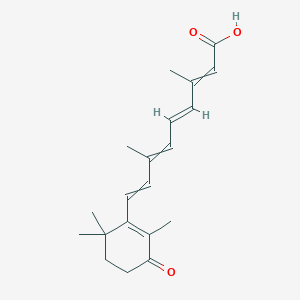
![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
